3-Cyclopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine
Description
3-Cyclopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine is a heterocyclic compound featuring a fused triazole and diazepine ring system with a cyclopropyl substituent at the 3-position. Its CAS number is 197501-79-4 . The cyclopropyl group may enhance metabolic stability and influence steric interactions compared to bulkier aromatic substituents.
Properties
IUPAC Name |
3-cyclopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-2-6-13-8(7-3-4-7)11-12-9(13)10-5-1/h7H,1-6H2,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYCHAFYUSGBTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2NC1)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301147050 | |
| Record name | 1H-1,2,4-Triazolo[4,3-a][1,3]diazepine, 3-cyclopropyl-5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365988-31-3 | |
| Record name | 1H-1,2,4-Triazolo[4,3-a][1,3]diazepine, 3-cyclopropyl-5,6,7,8-tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365988-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazolo[4,3-a][1,3]diazepine, 3-cyclopropyl-5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a suitable triazole precursor, followed by cyclization to form the diazepine ring . The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or diazepine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the triazole or diazepine rings .
Scientific Research Applications
3-Cyclopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The target compound differs from analogs in its ring system and substituents:
- Ring System : The [1,3]diazepine core (7-membered ring with two nitrogen atoms) contrasts with [1,4]diazepine or azepine (6-membered) derivatives. This may alter conformational flexibility and binding affinity to biological targets .
- Substituents : The cyclopropyl group at the 3-position is distinct from aryl (e.g., 4-bromophenyl) or heteroaryl (e.g., pyrazolyl) substituents in other derivatives .
Antibacterial and Antifungal Activity
- Quaternary Nitrogen Derivatives: Compounds like 3-[(4-bromophenylamino)-methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-1-ium bromide showed MIC values superior to Cefixime against C. albicans and S. aureus .
- Soil Ammonifying Bacteria : Derivatives with quaternary nitrogen inhibited ammonifying bacteria (MIC range: 12.5–50 µg/mL), critical in microbiologically influenced corrosion .
Analgesic and Anti-inflammatory Activity
- 3-(4-Hydroxyphenyl) Derivative : Exhibited analgesic activity comparable to ketorolac in thermal and chemical pain models .
- Allyl-Substituted Thiazole Derivatives : Moderate activity, with allyl groups reducing potency compared to ethyl substituents .
Key Research Findings and Implications
Substituent Impact : Aryl and heteroaryl groups enhance antibacterial activity, while small cycloalkyl groups (e.g., cyclopropyl) may optimize pharmacokinetic profiles .
Ring System Influence : The [1,3]diazepine core’s additional nitrogen could facilitate hydrogen bonding in target interactions compared to azepine analogs .
Quaternary Nitrogen : Critical for antibacterial efficacy, likely via disrupting microbial membranes or enzymatic function .
Biological Activity
3-Cyclopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on various studies.
- Molecular Formula : C9H14N4
- Molecular Weight : 178.23 g/mol
- Structure : The compound features a triazolo-diazepine framework which is significant for its pharmacological properties.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions that create the triazole and diazepine moieties. Techniques such as Buchwald coupling and Sonogashira cross-coupling are commonly employed in the synthesis pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolo-diazepines. For instance:
- Inhibition of BET Proteins : Compounds with similar structures have been shown to inhibit bromo- and extra-terminal (BET) proteins. This inhibition disrupts transcriptional programs essential for cancer cell proliferation. Specifically, a study indicated that these compounds could downregulate oncogenes such as c-MYC in leukemia cells .
| Compound | Activity | Mechanism |
|---|---|---|
| 3-Cyclopropyl-6,7,8,9-tetrahydro-5H-triazolo[4,3-a][1,3]diazepine | Antiproliferative | Inhibition of BET proteins |
| JQ1 | Anticancer | BET bromodomain inhibition |
Neuropharmacological Effects
Triazolo-diazepines are also noted for their neuropharmacological effects:
- Anxiolytic and Sedative Effects : Similar compounds in the benzodiazepine class exhibit anxiolytic properties. The diazepine ring contributes to these effects by modulating GABAergic transmission in the central nervous system .
Case Studies
- Leukemia Cell Lines : A study demonstrated that derivatives of triazolo-diazepines exhibited significant cytotoxic effects on various leukemia cell lines. The mechanism involved downregulation of c-MYC and other oncogenes .
- Neuroleptic Activity : Research indicates that certain diazepine derivatives can act as effective neuroleptic agents in treating psychotic disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Substituent Variations : Altering substituents on the diazepine ring can enhance or diminish activity against specific targets such as BET proteins or GABA receptors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
